Product packaging for 3-Ethyl-1,2,4-benzotriazine(Cat. No.:CAS No. 62595-80-6)

3-Ethyl-1,2,4-benzotriazine

Cat. No.: B14074083
CAS No.: 62595-80-6
M. Wt: 159.19 g/mol
InChI Key: JUQCTCBOBIAOGL-UHFFFAOYSA-N
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Description

3-Ethyl-1,2,4-benzotriazine (CAS 131052-78-3) is a chemical compound with the molecular formula C9H9N3 . It belongs to the class of 1,2,4-benzotriazines, which are prominent heterocyclic structures in medicinal chemistry and have been associated with a wide spectrum of pharmacological activities . The broader 1,2,4-benzotriazine scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating significant research value in areas such as anticancer and anti-infective therapies . For instance, closely related analogues like 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) have been investigated as hypoxia-selective cytotoxins for cancer treatment , while other derivatives have been explored as novel inhibitors of intracellular targets like Hematopoietic Progenitor Kinase 1 (HPK1) for immunotherapy . The 1,2,4-benzotriazine core is also a key intermediate in various synthetic routes, including the formation of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines through the reduction of 2-nitrophenylhydrazones . Researchers value this chemotype for its unique redox properties and its ability to be tailored for specific biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B14074083 3-Ethyl-1,2,4-benzotriazine CAS No. 62595-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62595-80-6

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-ethyl-1,2,4-benzotriazine

InChI

InChI=1S/C9H9N3/c1-2-9-10-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3

InChI Key

JUQCTCBOBIAOGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N=N1

Origin of Product

United States

Historical Perspectives on 1,2,4 Benzotriazine Chemistry Leading to 3 Ethyl 1,2,4 Benzotriazine

Genesis and Early Synthetic Routes to the 1,2,4-Benzotriazine (B1219565) Scaffold

The history of 1,2,4-benzotriazines dates back to the late 19th century, with the pioneering work of Bischler in 1889 marking the first reported synthesis of this heterocyclic system. These early methods laid the fundamental groundwork for the synthesis of a wide array of derivatives, including 3-ethyl-1,2,4-benzotriazine.

One of the foundational methods for constructing the 1,2,4-benzotriazine core involves the cyclocondensation of an ortho-phenylenediamine with an α-dicarbonyl compound . This approach, elegant in its simplicity, provides a direct route to the benzotriazine ring system. The general mechanism involves the initial formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic 1,2,4-benzotriazine.

Another significant early strategy is the reductive cyclization of 2-nitrophenylhydrazones . This method typically involves the reaction of a 2-nitrophenylhydrazine with an aldehyde or ketone to form the corresponding hydrazone. Subsequent reduction of the nitro group to an amine initiates an intramolecular cyclization, which, upon oxidation, yields the 1,2,4-benzotriazine ring. This pathway proved versatile for accessing a variety of substituted benzotriazines.

These seminal synthetic strategies are summarized in the table below:

MethodStarting MaterialsKey Steps
Cyclocondensationo-Phenylenediamine, α-Dicarbonyl compoundFormation of diimine, intramolecular cyclization, oxidation
Reductive Cyclization2-Nitrophenylhydrazine, Aldehyde/KetoneHydrazone formation, reduction of nitro group, intramolecular cyclization, oxidation

Evolution of Strategies for 3-Substituted 1,2,4-Benzotriazine Synthesis

Building upon the foundational methods for the synthesis of the parent 1,2,4-benzotriazine, organic chemists developed various strategies to introduce substituents at the 3-position of the heterocyclic ring. The nature of the substituent is determined by the choice of the dicarbonyl compound or the aldehyde/ketone used in the classical synthetic routes.

For the synthesis of 3-alkyl-1,2,4-benzotriazines, such as the target compound this compound, the key was the utilization of appropriate precursors. For instance, in the cyclocondensation reaction, an α-ketoaldehyde with the desired alkyl side chain, such as 1-phenylpropane-1,2-dione (which would yield a 3-methyl derivative), or in the case of an ethyl group, a reagent like 1-phenylbutane-1,2-dione would be required.

Similarly, in the reductive cyclization of 2-nitrophenylhydrazones, the choice of the carbonyl component is paramount. To obtain a 3-ethyl derivative, one would start with an aldehyde such as propanal. The resulting 2-nitrophenylhydrazone of propanal, upon reduction and cyclization, would yield this compound.

The evolution of these strategies involved refining reaction conditions, improving yields, and expanding the scope of applicable substrates. Early methods often required harsh conditions, but subsequent research focused on milder reagents and more efficient catalytic systems.

Landmark Methodological Advancements Facilitating the Preparation of this compound

While the fundamental strategies for synthesizing 3-substituted 1,2,4-benzotriazines were established early on, several methodological advancements have significantly facilitated the preparation of specific derivatives like this compound.

One of the key advancements was the development of more efficient and selective oxidizing agents for the final aromatization step. While early syntheses might have relied on harsher oxidants, the introduction of milder reagents allowed for the synthesis of more complex and sensitive benzotriazine derivatives.

More recent developments in cross-coupling reactions have also opened new avenues for the synthesis of 3-substituted 1,2,4-benzotriazines, although the classical cyclocondensation and reductive cyclization methods remain highly relevant for the preparation of 3-alkyl derivatives like this compound.

Advanced Synthetic Methodologies for 3 Ethyl 1,2,4 Benzotriazine

Cyclization Reactions for the Formation of the 1,2,4-Benzotriazine (B1219565) Ring System

The formation of the 1,2,4-benzotriazine core is a critical step in the synthesis of 3-ethyl-1,2,4-benzotriazine. Various cyclization strategies have been developed to efficiently construct this heterocyclic ring.

Multicomponent and One-Pot Cyclocondensation Strategies

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, and one-pot cyclocondensation reactions are particularly valuable for synthesizing heterocyclic systems like 1,2,4-benzotriazines. These methods are advantageous due to their atom economy and reduced workup steps. For instance, a novel metal-free [5 + 1] cycloaddition-aromatization of benzotriazoles with sulfur ylides provides an efficient route to 1,2,4-benzotriazine derivatives. organic-chemistry.org This strategy utilizes readily available starting materials and proceeds under mild conditions. organic-chemistry.org

Another one-pot approach involves the reaction of 2-nitroanilines with hydrazides. While specific examples for the direct synthesis of this compound via a one-pot multicomponent reaction are not extensively detailed in the provided results, the general principles of MCRs are applicable. nih.gov For example, the Doebner reaction, a multicomponent synthesis of quinolines, showcases the potential of such strategies for creating complex heterocyclic structures from simple precursors. nih.gov

Sequential Reaction Pathways for Ring Formation

Sequential, or multi-step, syntheses provide a more controlled approach to the 1,2,4-benzotriazine ring system, allowing for the isolation and purification of intermediates. A common pathway involves the reduction of a nitro group to an amino group, followed by cyclization. For instance, 2-aminophenylhydrazones can be prepared by reducing (2-nitrophenyl)hydrazones, which then undergo ring closure to form 3-substituted-1,2,3,4-tetrahydro-1,2,4-benzotriazines. scispace.com These tetrahydro derivatives are readily oxidized to the corresponding 3,4-dihydro-1,2,4-benzotriazines and further to the fully aromatic 1,2,4-benzotriazines. scispace.comsemanticscholar.org

Another sequential approach starts with the reaction of 2-nitrofluorobenzene with acylhydrazines to produce N-acyl-N'-(2-nitrophenyl)hydrazines. researchgate.net The nitro group is then reduced to an amino group, followed by ring closure in the presence of acid to yield dihydrotriazines, which are subsequently oxidized to the final 3-substituted-1,2,4-benzotriazines. researchgate.net

The initial steps in the activation of tirapazamine, a 1,2,4-benzotriazine 1,4-dioxide, involve a one-electron reduction followed by protonation, highlighting the stepwise nature of reactions involving this ring system. nih.gov

Precursor-Based Approaches for Ethyl Group Incorporation

The introduction of the ethyl group at the 3-position can be achieved by utilizing precursors that already contain the ethyl moiety. A prominent method involves the reductive cyclization of 2-nitrophenylhydrazones of pyruvic acid to yield 3-methyl-1,2,4-benzotriazines. researchgate.net A similar strategy could be envisioned for 3-ethyl derivatives by starting with the appropriate α-keto acid.

Another strategy involves the reaction of 2-nitrophenylhydrazines with ethyl benzimidate to form hydrazono-ethers, which upon hydrogenation, lead to 3-phenylbenzotriazines. researchgate.net Adapting this method with an ethyl-containing imidate could provide a route to 3-ethyl-1,2,4-benzotriazines.

Furthermore, the synthesis of substituted 1,2,4-benzotriazine-3-acetates has been achieved through a three-step process starting from ethyl 3-amino-3-ethoxyacrylate and 2-nitrophenylhydrazines. scispace.com This highlights the use of ethyl ester-containing precursors in building the benzotriazine framework.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds, including this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions are highly effective for introducing alkyl and other substituents onto the 1,2,4-benzotriazine ring. The Stille coupling, in particular, has been successfully employed for the synthesis of 3-alkyl-1,2,4-benzotriazine 1-oxides and 1,4-dioxides. researchgate.netnih.gov This reaction typically involves the coupling of a 3-halo-1,2,4-benzotriazine derivative with an organotin reagent. lookchem.com

The introduction of a 3-alkyl substituent is a key step in the synthesis of certain 1,2,4-benzotriazine 1,4-dioxide anticancer agents. nih.gov Research has shown that while the Stille reaction of 3-chloro-1,2,4-benzotriazine (B3058768) 1-oxides can be inhibited by electron-donating groups on the benzene (B151609) ring, the use of microwave assistance can dramatically improve yields. nih.govacs.org This microwave-assisted Stille coupling has proven to be an efficient and scalable method. nih.gov

Copper-Mediated Cyclization and Domino Reactions

Copper-catalyzed reactions provide an alternative and often milder route to benzotriazine derivatives. A copper-catalyzed domino reaction has been developed for the synthesis of benzo[e] nih.govthieme-connect.comnih.govtriazine derivatives from readily available 2-haloanilines and hydrazides. thieme-connect.comlookchem.com This method is noted for its mild, facile, and efficient procedure. thieme-connect.com

Furthermore, copper-mediated C-N, C-P, and C-C coupling reactions of 3-iodo-benzo[e] nih.govthieme-connect.comnih.govtriazine have been investigated. lodz.pl For instance, a ligand-free Ullmann-type C-N coupling of 3-iodobenzo[e] nih.govthieme-connect.comnih.govtriazine with aniline (B41778) in the presence of CuI and CsF afforded the corresponding 3-aminophenyl derivative. lodz.pl While a direct synthesis of this compound using a copper-catalyzed domino reaction is not explicitly detailed, the existing methodologies for other substituted benzotriazines suggest its feasibility. thieme-connect.comnih.govresearchgate.net

A copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine (B178648) followed by oxidation and in situ cyclization also provides a pathway to 1,2,4-benzotriazines. organic-chemistry.org

Exploration of Other Metal-Catalyst Systems for Enhanced Selectivity

While palladium catalysts are commonly used for cross-coupling reactions to introduce substituents onto the benzotriazine core, research is ongoing to find more cost-effective and selective alternatives. acs.orgpharmtech.com The development of catalysts based on more abundant and less toxic metals like copper and iron is a significant area of interest. pharmtech.comresearchgate.net

Copper-catalyzed domino reactions have been developed for the synthesis of benzo[e] acs.orgresearchgate.netunivpancasila.ac.idtriazine derivatives from readily available 2-haloanilines and hydrazides. thieme-connect.com This method is noted for its mild, facile, and efficient procedure. thieme-connect.com For instance, a copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine, followed by oxidation and in situ cyclization, provides a route to the 1,2,4-benzotriazine skeleton. organic-chemistry.org

Iron-based catalysts are also emerging as a viable option. pharmtech.com Although specific examples for this compound are not extensively documented, the broader success of iron catalysts in related C-N and C-C bond-forming reactions suggests their potential applicability. pharmtech.comresearchgate.net The goal is to develop systems that offer high yields and regioselectivity while avoiding the high cost and potential toxicity associated with precious metals. pharmtech.com

Additionally, rhodium (I) and ruthenium (III) complexes with N-acyl-benzotriazole ligands have been synthesized and characterized, showing catalytic activity in hydrogenation reactions. mdpi.com While applied to hydrogenation, this demonstrates the exploration of various metal complexes for activating benzotriazole-type structures. mdpi.com

Metal-Free and Green Chemistry-Oriented Syntheses

In line with the principles of green chemistry, significant effort is being directed towards synthetic methods that eliminate the need for metal catalysts and utilize environmentally benign reaction conditions. univpancasila.ac.idnih.gov

Organocatalysis has emerged as a powerful tool in heterocycle synthesis, avoiding the issues of metal contamination in the final products. acs.org For the synthesis of the 1,2,4-benzotriazine core, metal-free approaches have been developed. One such strategy involves a novel [5 + 1] cycloaddition-aromatization of benzotriazoles with sulfur ylides. researchgate.net This method is attractive due to its use of inexpensive starting materials, broad substrate scope, and mild, metal-free conditions. researchgate.net While direct application to this compound is a subject for further research, the methodology provides a versatile platform for functionalizing the benzotriazine system. researchgate.net Another metal-free approach involves the synthesis of 1,2,3-benzotriazines through the heterocyclization of p-tosylmethyl isocyanide derivatives, which proceeds without harsh conditions. acs.org

Visible-light photoredox catalysis has become a prominent technique for radical-based organic transformations under mild conditions. mdpi.combeilstein-journals.org This methodology has been applied to the synthesis of various nitrogen-containing heterocycles. mdpi.com For example, photoredox-catalyzed tandem denitrogenative [4 + 2] annulation of 1,2,3-benzotriazin-4(3H)-ones with terminal olefins has been developed to construct dihydroisoquinolones. nih.gov This highlights the potential of using benzotriazine derivatives as precursors in photocatalytic reactions. nih.govnih.gov

A notable development is the catalyst-free photochemical cyclization of amide-bearing aryl triazines to form benzotriazin-4(3H)-ones using violet light (420 nm). nih.govacs.org This reaction proceeds via a nitrogen-centered Norrish-type reaction and can be performed in a continuous flow reactor, offering high yields and scalability. nih.govacs.org The generation of acyl radicals from various precursors under visible light for the synthesis of heterocycles is an area of intense research, providing potential pathways to substituted benzotriazines. mdpi.com

The use of green solvents is a cornerstone of sustainable chemical synthesis. nih.govjocpr.com Water, in particular, is an attractive solvent due to its low cost, safety, and non-toxic nature. univpancasila.ac.id The synthesis of heterocyclic compounds in aqueous media is an area of growing importance. nih.goveurjchem.com

Microwave-assisted organic synthesis (MAOS) is another green chemistry approach that can dramatically reduce reaction times and improve yields. univpancasila.ac.idnih.gov The synthesis of 3-alkyl-1,2,4-benzotriazine 1,4-dioxides, including the introduction of an ethyl substituent, has been significantly improved using microwave-assisted Stille coupling. acs.orgunivpancasila.ac.idnih.gov This method not only accelerates the reaction but can also enhance the yield and scalability of the process. acs.orgnih.gov The use of solvent-free conditions, often coupled with microwave or ultrasound irradiation, represents a particularly eco-friendly approach, minimizing waste and simplifying product work-up. scholarsresearchlibrary.comresearchgate.net

MethodSolvent SystemKey AdvantagesReference
Microwave-assisted Stille CouplingAcetonitrile (MeCN)Dramatically improved yields and shorter reaction times (20-60 min). acs.orgunivpancasila.ac.id univpancasila.ac.id, acs.org, nih.gov
Copper-Catalyzed Domino ReactionVarious organic solventsMild, facile, and efficient procedure. thieme-connect.com thieme-connect.com
Photochemical Cyclization (Flow)Acetonitrile/WaterCatalyst-free, fast, scalable, simple isolation. acs.org acs.org
Solvent-free N-alkylationNone (Solid-state)Eco-friendly, simple work-up, short reaction times. scholarsresearchlibrary.com scholarsresearchlibrary.com

Process Optimization and Scalability Considerations in Synthesis

Moving a synthetic route from laboratory discovery to large-scale production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

The yield and regioselectivity of a reaction are critically dependent on parameters such as temperature, solvent, catalyst loading, and reaction time. Systematic optimization of these variables is crucial for the synthesis of this compound.

In the synthesis of 3-alkyl-1,2,4-benzotriazine 1,4-dioxides via Stille coupling, it was found that microwave assistance dramatically improved yields compared to conventional heating. acs.orgnih.gov Furthermore, the choice of the halide precursor was critical; 3-chloro-1,2,4-benzotriazine 1-oxides gave consistently superior yields for the ethyl-substituted product compared to the corresponding 3-iodo derivatives. acs.orgnih.gov This highlights how optimizing the leaving group can significantly impact the efficiency of a cross-coupling reaction.

The optimization of reaction conditions for the synthesis of 1,2,3-benzotriazines also involved screening solvents and temperature, with THF at 0 °C being identified as optimal for a specific heterocyclization reaction, leading to excellent yields. acs.org Similarly, in the development of photoredox-catalyzed reactions, the choice of base and solvent can be crucial for reaction efficiency. mdpi.comacs.org

Continuous flow synthesis offers a powerful platform for optimization and scaling up. nih.govacs.org In the photochemical synthesis of benzotriazin-4(3H)-ones, parameters such as residence time in the reactor and solvent composition were optimized to achieve nearly quantitative yields. acs.org This technology provides enhanced control over reaction parameters and improves safety and scalability. nih.gov

ReactionOptimized ParameterEffectReference
Stille CouplingMicrowave IrradiationIncreased yield and reduced reaction time. acs.org acs.org, nih.gov
Stille CouplingSubstrate (3-Chloro vs. 3-Iodo)3-Chloro precursor gave superior yields. acs.org acs.org, nih.gov
HeterocyclizationSolvent and TemperatureTHF at 0°C provided the best yield (88%). acs.org acs.org
Photochemical Flow SynthesisResidence Time & SolventOptimized for near-quantitative yields. acs.org acs.org

Purification Techniques for High-Purity Compound Isolation

The isolation of this compound in high purity is critical for its subsequent use in research and development, necessitating sophisticated purification methodologies. The choice of technique is dictated by the impurity profile of the crude product, which depends on the synthetic route employed. Common methods include recrystallization and various forms of chromatography, each with specific advantages for removing unreacted starting materials, by-products, and other contaminants.

Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. The selection of an appropriate solvent system is paramount for achieving high recovery of the purified product. For benzotriazine derivatives, solvents such as ethanol, methanol, and ethyl acetate (B1210297) have been effectively used. acs.orgdoi.org The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. For instance, various 1,2,3-benzotriazines have been successfully purified by recrystallization from ethyl acetate or ethanol. doi.org

Chromatographic techniques offer a higher degree of separation and are indispensable for achieving analytical-grade purity.

Column Chromatography: This is a widely used method for the purification of benzotriazine derivatives. Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). acs.orgopenmedicinalchemistryjournal.com The polarity of the eluent is optimized to achieve effective separation of the target compound from impurities. For example, methyl 2-(6,7-dimethylbenzo[e] acs.orgdoi.orgnih.govtriazin-3-yl)benzoate was purified using a 9:1 hexane/ethyl acetate system on a silica gel column. acs.org

Flash Chromatography: A modification of column chromatography, flash chromatography uses pressure to increase the flow rate of the solvent, significantly reducing the purification time. acs.orgmdpi.com This technique is suitable for routine purification and can handle larger sample loads than traditional column chromatography. It has been employed for purifying derivatives like 3-amino-1,2,4-benzotriazine 1,4-dioxide using ethyl acetate as the eluent. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining the highest possible purity, especially for small-scale applications, preparative HPLC is the method of choice. It utilizes high-pressure pumps and highly efficient column materials to provide excellent resolution. Modern approaches involve using focused gradients, where a narrow solvent gradient is applied based on the retention time from an initial analytical screen, maximizing throughput and purity. nurixtx.com

The purity of the final compound is typically verified using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govacs.orgmdpi.com

Interactive Data Table: Purification Methods for Benzotriazine Derivatives

Purification Method Compound Class Solvent/Eluent System Source
Recrystallization 1,2,4-[e]-Benzotriazines Methanol, Ethanol acs.org
Recrystallization 1,2,3-Benzotriazines Ethyl Acetate, Ethanol doi.org
Silica Gel Column Chromatography 1,2,4-[e]-Benzotriazines Hexane/Ethyl Acetate (9:1) acs.org
Flash Chromatography 4-Alkoxy/Aryloxy-1,2,3-Benzotriazines Hexane/Ethyl Acetate acs.org
Flash Column Chromatography 3-Amino-1,2,4-benzotriazine 1,4-dioxide Ethyl Acetate mdpi.com
Column Chromatography Benzotriazole (B28993) Derivatives Petroleum Ether/Ethyl Acetate openmedicinalchemistryjournal.com

Strategies for Large-Scale Production and Industrial Relevance

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires the development of strategies that are not only scalable but also economically viable, safe, and environmentally sustainable. growingscience.com Key considerations include the cost and availability of starting materials, reaction efficiency (yield), process safety, and waste minimization.

One of the primary challenges in traditional benzotriazine synthesis is the use of harsh reagents, such as strong acids and sodium nitrite, which can lead to the formation of toxic by-products like nitrogen oxides and nitrosamines. acs.org Modern industrial strategies focus on developing milder and more selective synthetic routes. Catalytic hydrogenation is a promising approach for large-scale synthesis. For instance, the reduction of a nitro group in a precursor molecule using a catalyst like palladium on carbon (Pd/C) is a common and scalable industrial process that can be applied to the synthesis of benzotriazine intermediates. scispace.com This method often proceeds under milder conditions and generates less toxic waste compared to stoichiometric reductions.

The air oxidation of aldehyde 2-aminophenylhydrazones presents an alternative and competitive method for producing 3-substituted 1,2,4-benzotriazines, which could be adapted for industrial scale. mdpi.com Furthermore, solid-phase synthesis protocols, while often associated with combinatorial chemistry and drug discovery, offer principles that can be applied to streamlined, large-scale production. nih.gov By anchoring intermediates to a solid support, purification can be simplified to washing and filtration steps, potentially reducing solvent usage and simplifying product isolation before a final cleavage and purification step.

Patents related to the production of 1,2,4-benzotriazine oxides highlight key aspects of industrial manufacturing. google.com These often involve multi-step syntheses where process parameters such as temperature, pressure, and reaction time are carefully controlled in specialized reactors to ensure consistent product quality and safety. scielo.org.mx The development of continuous flow reactors is another advanced strategy that offers significant advantages for large-scale production. Flow chemistry can improve heat transfer, enhance safety by minimizing the volume of hazardous materials at any given time, and allow for a higher degree of automation and control, leading to improved yield and purity.

Interactive Data Table: Production Strategies for Benzotriazines

Strategy Key Features Advantages for Large-Scale Production Source
Catalytic Hydrogenation Use of catalysts like Pd/C for reduction of nitro groups. Milder conditions, higher selectivity, reduced toxic waste, established industrial process. scispace.com
Oxidation of Hydrazones Air oxidation of aldehyde 2-aminophenylhydrazones. Potentially uses air as an oxidant, offering a greener alternative to chemical oxidants. mdpi.com
Solid-Phase Synthesis Intermediates are bound to a solid support. Simplified purification, potential for automation, reduced solvent for purification steps. nih.gov
Process-Controlled Synthesis Strict control of reaction parameters (temperature, pressure) in dedicated reactors. High consistency, improved safety, optimized yield as per industrial standards. google.comscielo.org.mx
Avoidance of Harsh Reagents Developing routes that do not use reagents like NaNO₂ under strong acid. Improved safety profile, avoids formation of highly toxic by-products (nitrosamines). acs.org

Computational and Theoretical Investigations of 3 Ethyl 1,2,4 Benzotriazine

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules over time. For 3-Ethyl-1,2,4-benzotriazine, these simulations can provide critical insights into its dynamic nature, preferred shapes (conformations), and interactions with surrounding solvent molecules. While specific MD studies on this compound are not extensively detailed in the public literature, the methodologies are well-established and have been applied to structurally similar compounds, such as benzotriazole (B28993) and triazole derivatives, offering a clear blueprint for analysis. researchgate.nettubitak.gov.trrsc.org

Computational studies on related substituted heterocycles, such as 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, have utilized methods like Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level to map out the rotational energy profile. nih.govresearchgate.net A similar approach for this compound would involve calculating the energy of the molecule as the dihedral angle of the ethyl group is systematically rotated. This analysis reveals the lowest energy conformers (the most stable shapes) and the energy barriers that must be overcome for the molecule to transition between them. nih.govresearchgate.net

MD simulations expand on this by modeling the molecule's movements at a given temperature, providing a dynamic view of its conformational landscape. The simulation would track the positions of all atoms over nanoseconds, revealing not only the most stable conformers but also the frequency and duration of their existence. This provides a statistical understanding of the molecule's preferred shapes in a dynamic environment.

Table 1: Hypothetical Rotational Conformers and Energy Differences for this compound

This interactive table, based on principles from conformational analysis of similar molecules, illustrates potential conformers arising from rotation around the C3-C(ethyl) bond. lasalle.edu The relative energies (ΔE) are hypothetical values representing the energy difference compared to the most stable conformer.

ConformerDihedral Angle (N4-C3-Cα-Cβ)DescriptionRelative Energy (ΔE) (kJ/mol)
Anti~180°The methyl group of the ethyl substituent points away from the N4 atom of the triazine ring.0.0 (most stable)
Gauche~60° / ~300°The methyl group is positioned closer to the triazine ring.4.5
Eclipsed 1~120°The methyl group eclipses a nitrogen atom of the triazine ring.12.0 (rotational barrier)
Eclipsed 2~0°The methyl group eclipses the N4 atom of the triazine ring.15.0 (highest energy)

Note: Data is illustrative and based on general principles of conformational analysis. lasalle.edu

The choice of solvent can significantly influence chemical reactions and the behavior of molecules in solution. acs.orgweebly.com MD simulations are instrumental in understanding these effects at a molecular level. By simulating this compound surrounded by explicit solvent molecules (e.g., water, ethanol, or dimethylformamide), researchers can analyze the intricate network of interactions.

Key analyses in such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute (this compound). For instance, an RDF could show a high probability of finding the oxygen atom of a water molecule near the hydrogen atoms of the benzene (B151609) ring, indicating hydrogen bonding or electrostatic interactions.

Binding and Adsorption Energies: In studies of related benzotriazole derivatives as corrosion inhibitors, MD simulations have been used to calculate the energy of adsorption onto a metal surface in an aqueous environment. researchgate.netrsc.org This energy value indicates the strength of the interaction between the inhibitor molecule, the solvent, and the surface. For this compound, similar calculations could predict its interaction with various materials or biological macromolecules in a solvent.

Solvent Shell Structure: Simulations can reveal how solvent molecules arrange themselves around the solute, forming distinct "shells." The structure and dynamics of these solvent shells can impact the reactivity and stability of the solute molecule.

Theoretical computations using methods like the SCIPCM (Self-Consistent Isodensity Polarizable Continuum Model) can also be employed to assess the influence of a solvent on the electronic properties and reactivity of the molecule, complementing the structural insights from MD simulations. acs.org

Elucidation of Reaction Mechanisms through Computational Pathways

Computational chemistry provides a powerful toolkit for mapping out the intricate steps of a chemical reaction, offering insights that are often difficult or impossible to obtain through experiments alone. For this compound, these methods can be used to explore its synthesis and subsequent chemical transformations.

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which largely determines the reaction rate.

Computational chemists use quantum mechanical methods, particularly DFT, to locate the precise geometry of the transition state for a proposed reaction step. acs.orgnih.gov Once the TS is located, its energy is calculated, providing the activation barrier. To confirm that the identified structure is a true transition state connecting the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC plot maps the lowest energy path along the reaction coordinate, ensuring a smooth transition from the reactant, through the transition state, to the product. researchgate.net

For the synthesis of this compound, a plausible final step could be a Stille coupling reaction between a 3-halo-1,2,4-benzotriazine and an organotin reagent like tetraethyltin, a method used for similar 3-alkyl derivatives. acs.org Computational modeling could characterize the transition states for the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Table 2: Illustrative Calculated Reaction Barriers for a Hypothetical Reaction Step

This table presents hypothetical data for the activation energies (Ea) of a key step in a potential synthesis route for this compound, calculated using different computational methods.

Computational MethodBasis SetSolvent ModelCalculated Activation Energy (Ea) (kcal/mol)
B3LYP6-311+G(d,p)None (Gas Phase)25.4
M06-2X6-311+G(d,p)None (Gas Phase)23.9
B3LYP6-311+G(d,p)PCM (Toluene)22.1
M06-2X6-311+G(d,p)PCM (Toluene)20.8

Note: Data is for illustrative purposes to demonstrate the output of such calculations.

When multiple reaction pathways are possible, computational chemistry can be used to determine the most plausible mechanism. By calculating the reaction barriers for each competing pathway, researchers can identify the route with the lowest energy barriers, which is expected to be the dominant kinetic pathway.

For instance, studies on the formation of other benzotriazine systems have used DFT calculations to understand the mechanism of heterocyclization. acs.org In one case, calculations helped to rationalize why a specific alkoxide base led to a better yield in a cyclization reaction to form a 4-substituted-1,2,3-benzotriazine. acs.org Similarly, in the Rhodium-catalyzed coupling of benzotriazoles, computational data helped to revise a previously proposed mechanism, suggesting that the reaction proceeds through cationic intermediates rather than an oxidative N-H addition. nih.gov

For this compound, computational analysis could be applied to:

Investigate Regioselectivity: Determine why the ethyl group adds specifically at the C3 position.

Analyze Side Reactions: Explore potential side reactions and calculate their energy barriers to understand how they might be minimized.

Guide Reaction Optimization: The Stille reaction for related compounds was found to be dramatically improved by microwave assistance. acs.org Computational studies could help explain this rate enhancement by modeling the reaction under different temperature and pressure conditions.

By combining these computational approaches, a comprehensive, atom-level understanding of the conformational dynamics, solvent interactions, and reaction mechanisms of this compound can be achieved, guiding further experimental synthesis and application.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethyl 1,2,4 Benzotriazine and Its Analogues

Design Principles for 3-Ethyl-1,2,4-Benzotriazine Derivatives

The design of novel this compound analogues is guided by established medicinal chemistry principles. These include the systematic alteration of the core structure, regioselective introduction of substituents, and the use of bioisosteric and isosteric replacements to modulate activity and properties.

Systematic Modification of the Ethyl Group and Benzotriazine Core

Systematic modifications of the ethyl group at the 3-position and of the benzotriazine scaffold itself are fundamental strategies in probing structure-activity relationships. Research on related 3-substituted 1,2,4-benzotriazine-1,4-dioxides has shown that replacing the 3-amino group with simple alkyl groups can enhance certain properties. For instance, such modifications have been shown to increase tissue diffusion coefficients, a critical factor for the extravascular transport of therapeutic agents. researchgate.net

The table below summarizes the electronic effects of various substituents at the C(3) position of the benzo[e] nih.govlodz.plunc.edutriazine ring, which can be used to infer the relative effect of an ethyl group.

Substituent at C(3)π–π*(1) Transition Energy (eV)
H4.09
C5H114.03
Ph3.66
CN3.75
OMe4.13
NHPh3.46
SBu-t3.65

Data sourced from studies on 3-substituted benzo[e] nih.govlodz.plunc.edutriazines. lodz.placs.org

Regioselective Substitution on the Benzo Ring and Triazine Heterocycle

Regioselective substitution on the benzene (B151609) portion of the benzotriazine core is another critical design element. The introduction of substituents at specific positions on the benzo ring can fine-tune the electronic properties and steric profile of the entire molecule. For instance, studies on related heterocyclic systems have shown that the presence of a chlorine atom or a methyl group at specific positions can significantly alter biological activity. ingentaconnect.com

In the context of 1,2,4-benzotriazines, research has demonstrated that electron-donating substituents on the benzo ring can influence the reactivity and yield of subsequent chemical modifications. For example, in the palladium-catalyzed ortho-acetoxylation of 3-aryl-1,2,4-benzotriazines, compounds with electron-donating groups on the benzotriazine ring generally provided slightly higher yields than those with electron-withdrawing groups. This highlights the importance of regioselective substitution in synthetic strategies and for modulating the core's electronic character.

Exploration of Bioisosteric and Isosteric Replacements

Bioisosteric and isosteric replacements are key strategies in medicinal chemistry to improve the properties of a lead compound. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a molecule with similar biological activity. This approach can be applied to the ethyl group of this compound to modulate its physicochemical properties while potentially retaining or improving its desired interactions with biological targets.

For instance, in other heterocyclic systems, replacing a methyl group with a trifluoromethyl group, a common bioisostere, has been shown to confer metabolic stability. Similarly, the ethyl group could be replaced by other small alkyl groups, cycloalkyl groups, or functional groups of similar size and shape to explore the impact on activity. The synthesis of 3-alkyl-substituted 1,2,4-benzotriazine (B1219565) 1,4-dioxides demonstrates the feasibility of introducing various alkyl groups at the 3-position. nih.gov The rationale for such replacements is often to enhance properties like solubility, metabolic stability, or binding affinity.

Correlation of Structural Features with Molecular Recognition and Binding

The specific structural features of this compound and its analogues are directly correlated with their ability to be recognized by and bind to biological targets. The size, shape, and electronic distribution of the molecule, dictated by the ethyl group and other substituents, govern these interactions.

Assessment of Ligand-Target Interaction Specificity (in vitro)

The specificity of ligand-target interactions for 3-substituted 1,2,4-benzotriazine derivatives has been evaluated in various in vitro systems. For example, certain 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives have been assessed for their cytotoxic activity against different cancer cell lines. researchgate.net These studies reveal that modifications at the 3-position can lead to potent and selective activity. researchgate.net

In a study on pyrazolo[5,1-c] nih.govlodz.plunc.edubenzotriazine 5-oxides as benzodiazepine (B76468) receptor (BZR) ligands, the substituent at the 3-position was found to be critical for binding affinity. unc.edu Derivatives with electron-rich five-membered rings at this position showed good affinity for the BZR. unc.edu While not directly involving an ethyl group, this highlights the principle that the nature of the substituent at the 3-position profoundly influences molecular recognition and binding specificity.

The table below shows the binding affinities (Ki) of some 3-substituted pyrazolo[5,1-c] nih.govlodz.plunc.edubenzotriazine 5-oxides for the benzodiazepine receptor, illustrating the impact of the 3-substituent.

Compound3-SubstituentKi (nM)
Lead Compound IEthoxycarbonyl35.0
11Pyrrol-1-yl61.5
13c2-Thienyl10.3
13d3-Thienyl36.3

Data from a study on BZR ligands. unc.edu

Influence of the Ethyl Moiety on Binding Orientation and Affinity

In studies of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, the nature of the substituents at the 3-position was shown to be crucial for affinity to sigma receptors. nih.gov For instance, spirocyclic derivatives at this position generally displayed higher affinity than non-spiro compounds. nih.gov While these are dihydro-analogs, the principle that the bulk and nature of the C3-substituent dictate binding affinity is highly relevant. The replacement of a benzyl (B1604629) derivative with a methyl derivative at a different position in one series led to a dramatic decrease in affinity, underscoring the importance of specific substituent choices. nih.gov

The ethyl group, being larger than a methyl group but smaller than more extended alkyl or aryl groups, would be expected to have a distinct impact on binding. Its presence would likely favor binding to targets with appropriately sized hydrophobic pockets. The systematic replacement of the ethyl group with other functionalities is a crucial step in mapping the steric and electronic requirements of a given biological target.

Computational Approaches to Binding (e.g., Molecular Docking)

Molecular docking has emerged as a crucial computational tool for predicting the binding affinities and conformations of ligands within the active sites of biological macromolecules. chemprob.org This approach is instrumental in understanding the structure-activity relationships of 1,2,4-benzotriazine derivatives and guiding the design of new, more potent compounds.

In the context of 1,2,4-benzotriazine analogues, docking studies have been employed to elucidate their interactions with various protein targets. For instance, research on novel benzotriazine-based compounds as Src kinase inhibitors revealed the importance of the N1 and N2 atoms of the benzotriazine ring in binding. researchgate.net The 3-(2-(1-pyrrolidinyl)ethoxy)phenyl analogue was identified as a particularly potent inhibitor through these computational and subsequent experimental studies. researchgate.net

Similarly, molecular docking has been applied to investigate the potential of 1,2,3-benzotriazin-4-one derivatives as anticancer agents targeting the C-Met kinase active site. researchgate.net These studies demonstrated that the synthesized compounds effectively fit within the active site and form various bonding interactions with key amino acid residues. researchgate.net The binding energies, calculated as the difference between the energy of the complex and the individual energies of the enzyme and ligand, provide a quantitative measure of the binding affinity. nih.gov

Furthermore, docking studies have been utilized to explore the antibacterial potential of benzotriazole-based compounds. For example, the interactions of benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines with bacterial proteins have been modeled to understand their mechanism of action. nih.gov

The general workflow for molecular docking involves defining the active site of the target protein, often within a specific radius (e.g., 10.0 Å), and then allowing the ligand to adopt various conformations within this space. nih.gov The resulting poses are scored based on their binding free energy, with lower energies indicating a more favorable interaction. chemprob.org

Table 1: Examples of Molecular Docking Studies on Benzotriazine and Related Analogues

Compound ClassTarget ProteinKey FindingsReference
Benzotriazine AnaloguesSrc KinaseImportance of N1 and N2 atoms for binding. researchgate.net
1,2,3-Benzotriazin-4-one DerivativesC-Met KinaseGood fit and bonding interactions within the active site. researchgate.net
Benzotriazole-based β-amino alcoholsBacterial ProteinsIdentification of potent antibacterial agents. nih.gov
Fused TriazolotetrazinesC-Met Tyrosine KinaseDocking scores indicating potential anticancer effects. chemprob.org

This table is for illustrative purposes and summarizes findings from various studies on related heterocyclic systems.

Mechanisms of Action at the Molecular and Cellular Level for 3 Ethyl 1,2,4 Benzotriazine

Identification and Validation of Molecular Targets

There is a notable absence of specific studies aimed at identifying and validating the direct molecular targets of 3-Ethyl-1,2,4-benzotriazine. While the 1,2,4-benzotriazine (B1219565) core is found in compounds with various biological activities, this has not translated into specific target identification for the 3-ethyl derivative. scispace.comontosight.ai

Biochemical Pathway Modulation (e.g., enzyme inhibition, receptor interaction)

A review of the scientific literature reveals no specific data on the ability of this compound to modulate biochemical pathways through mechanisms such as enzyme inhibition or receptor interaction. Research on related analogs, such as 1,2,4-benzotriazine 1,4-dioxides, shows activity as hypoxia-selective cytotoxins, but these findings are not directly attributable to this compound itself. google.rwacs.org

Cell-Based Assays for Cellular Pathway Perturbations (e.g., gene expression, protein phosphorylation)

Information regarding the use of cell-based assays to determine the effects of this compound on cellular pathways, including gene expression and protein phosphorylation, is not available in the reviewed literature.

Biophysical Characterization of Compound-Target Interactions

The scientific literature lacks studies on the biophysical characterization of interactions between this compound and any potential biological targets.

Ligand Binding Kinetics and Thermodynamics (e.g., SPR, ITC)

There are no published studies detailing the ligand binding kinetics or thermodynamics of this compound with any putative protein targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Structural Biology Approaches (e.g., X-ray crystallography of complexes, Cryo-EM)

No structural data from X-ray crystallography or cryo-electron microscopy of this compound in complex with a biological macromolecule is available in the current body of scientific literature.

Mechanistic Insights from Omics Technologies

A search of the literature did not yield any studies that have employed omics technologies (such as genomics, proteomics, or metabolomics) to elucidate the mechanism of action of this compound.

Data Tables

Table 1: Biochemical Pathway Modulation by this compound

Pathway ComponentEffectMethodReference
Enzyme InhibitionNo Data AvailableN/AN/A
Receptor InteractionNo Data AvailableN/AN/A

Table 2: Cell-Based Assay Findings for this compound

Assay TypeCell LineObserved EffectReference
Gene ExpressionNo Data AvailableNo Data AvailableN/A
Protein PhosphorylationNo Data AvailableNo Data AvailableN/A

Table 3: Biophysical Interaction Data for this compound

TechniqueTargetBinding Parameters (KD, kon, koff)Thermodynamic Parameters (ΔH, ΔS)Reference
SPRNo Data AvailableNo Data AvailableNo Data AvailableN/A
ITCNo Data AvailableNo Data AvailableNo Data AvailableN/A

Transcriptomic and Proteomic Profiling of Cellular Responses

No studies detailing the transcriptomic or proteomic profiling of cells exposed to this compound were found. Research on related compounds, such as 3-amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine), has identified changes in the expression of proteins related to oxidative stress, including antioxidant enzymes and DNA damage repair proteins, in resistant cell lines nih.gov. However, this data is specific to the 1,4-dioxide analogue and cannot be extrapolated to this compound.

Metabolomic Analysis for Downstream Pathway Elucidation

No metabolomic analyses have been published that specifically investigate the downstream pathway elucidation following cellular exposure to this compound. Integrated metabolomic and transcriptomic studies have been conducted on other benzotriazoles, revealing effects on basal metabolic processes, vitamin and cofactor metabolism, and pathways related to the immune system and xenobiotic responses in mouse models nih.gov. Similarly, the bioreductive metabolism of Tirapazamine has been characterized, identifying its major metabolites acs.orgnih.gov. This information, however, is not directly applicable to this compound.

Chemical Reactivity and Derivatization Strategies for the 1,2,4 Benzotriazine Core

Electrophilic and Nucleophilic Reactions on the Aromatic System

The 1,2,4-benzotriazine (B1219565) ring system is composed of a benzene (B151609) ring fused to a 1,2,4-triazine (B1199460) ring. This fusion results in a complex electronic landscape that influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns

Electrophilic attack on the 1,2,4-benzotriazine ring system can occur at several positions. The specific site of substitution is dependent on the nature of the electrophilic agent and the reaction conditions. researchgate.net For the broader class of 1,2,4-benzotriazines, electrophilic attack can occur at the N(1) and C(7) or C(8) positions of the ring. researchgate.net In the case of 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide, electrophilic substitution has been noted to occur at the nitrogen atoms (N1 and N2) and at the C4-position of the benzene ring. smolecule.com

A study on the synthesis of 1,2,4-[e]-benzotriazine derivatives reported a serendipitous electrophilic aromatic substitution where a chloro group para to a nitro moiety was displaced. acs.org Furthermore, palladium-catalyzed ortho-C-H acetoxylation and benzoylation have been successfully performed on the aromatic ring of benzotriazine derivatives, demonstrating the feasibility of directed C-H functionalization. sci-hub.se

Table 1: Examples of Electrophilic Aromatic Substitution on Benzotriazine Derivatives

Reactant Reagent/Catalyst Product Reference
Benzotriazine Derivative PhCHO, ButCOCl, TMSBr N(1), C(7)-N, or C(8) substituted products researchgate.net
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide Electrophile N1, N2, or C4 substituted products smolecule.com
Isoindolinone with chloro and nitro groups Heat Benzotriazine with chloro group substitution acs.org
Benzotriazine Derivative Pd Catalyst ortho-Acetoxylated or -benzoylated products sci-hub.se

Nucleophilic Substitution on the Triazine Ring System

The triazine portion of the 1,2,4-benzotriazine ring is generally electron-deficient and thus susceptible to nucleophilic attack. This reactivity is particularly pronounced at the C(3) position, especially when a good leaving group is present.

A series of 19 structurally diverse C(3)-substituted benzo[e] scispace.comresearchgate.netmdpi.comtriazines were synthesized from 3-chloro- and 3-iodobenzo[e] scispace.comresearchgate.netmdpi.comtriazine via nucleophilic aromatic substitution and metal-catalyzed reactions. lodz.pl These reactions introduced a variety of functional groups, including alkyl, aryl, amine, alkoxide, and cyano moieties. lodz.pl Similarly, nucleophilic substitution of a C(3)-SMe group with secondary amines and hydrazine (B178648) has been described. lodz.pl

The synthesis of 3-amino-1,2,4-benzotriazine 1,4-dioxide and related compounds has been achieved through nucleophilic aromatic substitution between nitroarenes and guanidine. epa.govthieme-connect.com Furthermore, the bromine atom at the 7-position of 1,2,4-Benzotriazine-3-acetic acid, 7-bromo-, ethyl ester is noted for its potential reactivity in nucleophilic substitution reactions. ontosight.ai

Table 2: Examples of Nucleophilic Substitution on the 1,2,4-Benzotriazine Ring

Reactant Nucleophile Product Reference
3-Chloro- or 3-Iodobenzo[e] scispace.comresearchgate.netmdpi.comtriazine Alkyl, aryl, amine, alkoxide, CN nucleophiles C(3)-substituted benzo[e] scispace.comresearchgate.netmdpi.comtriazines lodz.pl
3-(Methylthio)benzo[e] scispace.comresearchgate.netmdpi.comtriazine Secondary amines, hydrazine 3-Amino-substituted benzo[e] scispace.comresearchgate.netmdpi.comtriazines lodz.pl
1-Fluoro-2-nitrobenzene or 1,2-dinitrobenzene Guanidine 3-Amino-1,2,4-benzotriazine 1-oxide epa.govthieme-connect.com
7-Bromo-1,2,4-benzotriazine derivative Various nucleophiles 7-Substituted-1,2,4-benzotriazine derivatives ontosight.ai

Functional Group Interconversions and Modulations of the Ethyl Moiety

The ethyl group at the C(3) position of 3-Ethyl-1,2,4-benzotriazine offers a handle for further molecular elaboration through various functional group interconversions. wikipedia.orgimperial.ac.uk

Oxidation and Reduction Chemistry of the Ethyl Group

The ethyl group can potentially undergo oxidation to introduce carbonyl or carboxyl functionalities. While specific examples for the ethyl group on a 1,2,4-benzotriazine are not prevalent in the provided search results, general principles of organic chemistry suggest that oxidation of the benzylic-like position of the ethyl group could yield an acetyl or carboxylic acid derivative.

Conversely, the 1,2,4-benzotriazine ring itself can be subject to reduction. For instance, the reduction of 2-nitrophenylhydrazones is a key step in the synthesis of 3,4-dihydro-1,2,4-benzotriazines, which are then oxidized to the corresponding benzotriazines. semanticscholar.orgnih.gov Enzymatic reduction of 3-substituted 1,2,4-benzotriazine 1,4-dioxides, including the 3-ethyl analogue, leads to the formation of reactive radicals. nih.govacs.org

Introduction of Additional Functionalities onto the Ethyl Side Chain

The introduction of further functionalities onto the ethyl side chain can significantly expand the chemical space of this compound derivatives. While direct derivatization of the ethyl group is not extensively detailed in the search results, related chemistries provide insights. For example, the synthesis of 1,2,4-benzotriazine-3-acetic acid derivatives indicates that functionalized alkyl chains can be present at the 3-position. ontosight.ainih.gov Stille coupling reactions have been employed to introduce alkyl substituents at the 3-position of 1,2,4-benzotriazine 1,4-dioxides, a method that could potentially be adapted for modifying the ethyl group or introducing more complex side chains. nih.govacs.org

Ring Rearrangements and Heterocycle Fused System Formation

The 1,2,4-benzotriazine core can undergo ring rearrangements and serve as a precursor for the synthesis of fused heterocyclic systems.

Ring contraction of 1,2,4-triazine derivatives can lead to the formation of imidazoles. researchgate.net Although this is a general reaction for 1,2,4-triazines, it suggests a potential reaction pathway for the benzotriazine system under specific conditions. More directly, an unexpected rearrangement of 1,1-bis(benzotriazol-1-yl)methylarenes has been shown to form 3-aryl-1,2,4-benzotriazines. researchgate.net

The 1,2,4-benzotriazine scaffold is a valuable building block for constructing more complex fused heterocyclic systems. For example, condensation reactions of 3-amino-1,2,4-benzotriazine 1-oxide with appropriate reagents can lead to the formation of imidazo[1,2-c] scispace.comresearchgate.netmdpi.combenzotriazines and pyrrolo[2,1-c] scispace.comresearchgate.netmdpi.combenzotriazines. scispace.comresearchgate.net The pyrolysis of 1,2,4-benzotriazines can also generate diradical intermediates that cyclize to form condensed heterocyclic systems. chim.it

Expansion and Contraction Reactions of the Triazine Ring

The inherent ring strain and electronic characteristics of the 1,2,4-benzotriazine system permit reactions that can either contract the six-membered triazine ring to a more stable five-membered system or, under specific conditions, lead to a skeletal rearrangement and expansion of a fused heterocyclic system.

One notable example of a skeletal expansion involves the thermal rearrangement of fused triazolo-benzotriazine systems. Under flash vacuum pyrolysis (FVP) conditions, angularly fused Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[3,4-c] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazine derivatives undergo an unexpected valence bond isomerization. conicet.gov.ar This high-temperature reaction, conducted between 450 and 525 °C, transforms the angularly fused structure into the isomeric, linearly fused Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-b] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazine system without fragmentation. conicet.gov.ar This transformation represents a significant rearrangement of the polycyclic framework.

Conversely, ring contraction of the 1,2,4-benzotriazine core is a more commonly documented process, typically occurring under reductive conditions. researchgate.netscispace.com Strong reducing agents can induce the cleavage of the N-N bond within the triazine ring, followed by recyclization to form a stable five-membered benzimidazole (B57391) ring. rsc.orgresearchgate.netscispace.com A specific method for this transformation involves the reaction of 1,3-diphenyl-1,4-dihydrobenzo[e] Current time information in Bangalore, IN.nih.govrsc.orgtriazin-4-yls, a class of stable radicals, with zinc powder in acetic acid at elevated temperatures (approx. 118 °C). rsc.org This reaction proceeds in high yield, cleanly converting the benzotriazine derivative into the corresponding 1,2-diphenylbenzimidazole. rsc.org The use of potent reducing metals like zinc or copper is noted to favor this reductive ring contraction over other reaction pathways. acs.org

Table 1: Examples of Ring Expansion and Contraction Reactions
Reaction TypeStarting MaterialReagents and ConditionsProductReference
Skeletal Expansion/IsomerizationSubstituted Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[3,4-c] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazinesFlash Vacuum Pyrolysis (FVP), 450-525 °CIsomeric Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-b] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazine derivatives conicet.gov.ar
Reductive Ring Contraction1,3-Diphenyl-1,4-dihydrobenzo[e] Current time information in Bangalore, IN.nih.govrsc.orgtriazin-4-ylZinc powder (2 equiv.), Acetic acid, ~118 °C1,2-Diphenylbenzimidazole rsc.org

Synthesis of Fused Polycyclic Systems Incorporating 1,2,4-Benzotriazine

The functionalization of the 1,2,4-benzotriazine core, particularly at the 3-position, provides a gateway to the synthesis of a wide array of fused polycyclic systems. These reactions typically involve introducing a substituent with appropriate functionality that can undergo intramolecular cyclization to form a new, fused ring.

A prominent strategy involves the use of 3-substituted benzotriazines to construct five-membered heterocyclic rings fused to the triazine core. For instance, the synthesis of thiazolo[2,3-c] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazines has been achieved through the palladium-catalyzed intramolecular cyclization of 3-(prop-2-ynylsulfanyl)-1,2,4-benzotriazine. scispace.com This precursor is readily prepared by condensing 1,2-dihydro-3-thioxo-1,2,4-benzotriazine with propargyl bromide. scispace.com

Similarly, imidazo[1,2-b] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazine systems can be synthesized through multi-step processes involving condensation and cyclization reactions. ontosight.ai The synthesis of benzo[e]imidazo[2,1-c] Current time information in Bangalore, IN.nih.govrsc.orgtriazines , a related isomeric system, has also been reported, demonstrating the versatility of cyclization strategies. mdpi.com

A broader range of fused heterocycles can be accessed through various synthetic routes. Comprehensive reviews have documented the formation of numerous fused systems, including:

Pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazines

Imidazo[1,2-c] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazines

Pyrazolo[1,2-a] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazines

Oxazolo[2,3-c] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazines

Triazolo[5,1-c] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazines researchgate.netscispace.com

Furthermore, photochemical methods have been developed for creating fused systems. Halogen lamp irradiation of specific benzo[e] Current time information in Bangalore, IN.nih.govrsc.orgtriazine derivatives can induce photocyclization, leading to planar, ring-fused 1,4-dihydro Current time information in Bangalore, IN.nih.govrsc.orgtriazin-4-yl radicals. researchgate.netacs.org

Table 2: Selected Syntheses of Fused Polycyclic Systems from 1,2,4-Benzotriazine Derivatives
Fused SystemPrecursorKey Reagents/ConditionsReference
Thiazolo[2,3-c] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazine3-(Prop-2-ynylsulfanyl)-1,2,4-benzotriazinePalladium salt catalyst scispace.com
Imidazo[1,2-b] Current time information in Bangalore, IN.nih.govrsc.orgbenzotriazine(Not specified)Condensation and cyclization reactions ontosight.ai
Benzo[e]imidazo[2,1-c] Current time information in Bangalore, IN.nih.govrsc.orgtriazine4-Bromo-2-fluoro-aniline (multi-step synthesis)Fe/HOAc reduction followed by NaNO2/HOAc cyclization mdpi.com
Planar ring-fused 1,4-dihydro Current time information in Bangalore, IN.nih.govrsc.orgtriazin-4-ylsSubstituted 8-phenoxy-benzo[e] Current time information in Bangalore, IN.nih.govrsc.orgtriazinesHalogen lamp irradiation (photocyclization) researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Ethyl 1,2,4 Benzotriazine

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive structural confirmation of synthesized compounds like 3-Ethyl-1,2,4-benzotriazine. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, a critical step in verifying the molecular identity.

Accurate Mass Measurement and Isotopic Pattern Analysis

Accurate mass measurement by HRMS provides the experimental mass of a molecule with a high degree of precision, typically to within a few parts per million (ppm). This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For this compound (C₉H₉N₃), the theoretical monoisotopic mass can be calculated with high accuracy. The experimental determination of this mass via HRMS serves as a primary confirmation of the compound's elemental composition.

Furthermore, the analysis of the isotopic pattern provides an additional layer of confirmation. The relative abundance of isotopes for each element (e.g., ¹³C, ¹⁵N) results in a characteristic isotopic signature in the mass spectrum. Sophisticated algorithms can be employed to compare the experimentally observed isotopic pattern with the theoretically predicted pattern for the proposed molecular formula, offering a high level of confidence in the assignment. nih.gov

ParameterTheoretical Value for C₉H₉N₃
Monoisotopic Mass159.080 g/mol
M+1 Isotope Abundance~10.3%
M+2 Isotope Abundance~0.5%

Fragmentation Pathway Analysis for Elucidating Molecular Architecture

Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the molecular architecture of this compound. In these experiments, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The analysis of these fragments provides valuable insights into the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within this compound.

1D (¹H, ¹³C, ¹⁵N) and 2D NMR (COSY, HMQC, HMBC, NOESY) for Complete Structural Elucidation

1D NMR:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzotriazine ring system and the protons of the ethyl group. The chemical shifts (δ) of the aromatic protons will be influenced by their position relative to the nitrogen atoms and the ethyl substituent. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling constants (J) indicative of their adjacent relationship.

¹³C NMR: The carbon-13 NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will provide information about the electronic environment within the benzotriazine core, while the signals for the ethyl group carbons will appear in the aliphatic region.

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic structure of the nitrogen atoms within the triazine ring, aiding in the definitive assignment of the heterocyclic core. Studies on related 1,2,4-benzotriazine (B1219565) N-oxides have demonstrated the utility of ¹⁵N NMR in structural assignment. researchgate.net

2D NMR: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group and establish the connectivity of the aromatic protons on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection of the ethyl group to the C3 position of the benzotriazine ring.

While specific, complete NMR data for this compound is not available in the provided search results, the analysis of related benzotriazine derivatives provides a strong basis for the interpretation of its spectra. nih.govnih.gov

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.5 - 8.5Multiplets
-CH₂- (Ethyl)~3.0Quartet~7.5
-CH₃ (Ethyl)~1.4Triplet~7.5
¹³C NMR (Predicted) Chemical Shift (ppm)
Aromatic Carbons120 - 160
C3 (attached to ethyl)~165
-CH₂- (Ethyl)~25
-CH₃ (Ethyl)~12

Solid-State NMR for Polymorphic and Crystalline Form Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state. researchgate.neteuropeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can be used to identify and quantify these forms. nih.gov

For this compound, ssNMR could be employed to:

Identify Polymorphs: Each polymorphic form will have a unique crystal lattice, leading to different local environments for the atoms. These differences are reflected in the ssNMR spectra, particularly in the ¹³C and ¹⁵N chemical shifts. rsc.org

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases of a material. This is important as the presence of amorphous content can affect the stability and other properties of a solid sample.

Study Molecular Dynamics: ssNMR can provide insights into the motion of molecules within the crystal lattice.

The application of ssNMR would provide a comprehensive understanding of the solid-state properties of this compound, complementing the solution-state data obtained from conventional NMR.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. ptfarm.pl A typical HPLC method for the purity analysis of this compound would involve:

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for the separation of moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution profile would be optimized to achieve good separation of the target compound from any impurities.

Detection: A UV detector set at a wavelength where this compound exhibits strong absorbance would be suitable for its detection and quantification.

The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram.

Gas Chromatography (GC): GC is another powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov For this compound, a GC method would likely involve:

Column: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) would be selected to achieve separation from potential isomers or related compounds. vurup.sk

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.

Temperature Program: A temperature gradient is often employed to ensure the efficient elution of compounds with different boiling points.

Detector: A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in peak identification.

Both HPLC and GC are crucial for quality control, ensuring the purity of synthesized this compound and enabling its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of benzotriazine derivatives. Its versatility allows for the separation of the main compound from impurities and degradation products. Reverse-phase HPLC is commonly employed for compounds like benzotriazoles and their derivatives, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.comshimadzu.com

For the analysis of benzotriazines, a C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.com Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak resolution. Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration. shimadzu.com The use of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

While specific HPLC methods for this compound are not extensively detailed in the literature, methods for similar structures like 3-Amino-1,2,4-benzotriazine and 1,2,3-benzotriazole provide a strong basis for method development. sielc.comshimadzu.com For instance, a method for 3-Amino-1,2,4-benzotriazine uses a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For mass spectrometry-compatible applications, formic acid can be substituted for phosphoric acid. sielc.com

ParameterTypical ConditionPurpose
Stationary PhaseC18, C8Provides a nonpolar surface for reverse-phase separation.
Mobile PhaseAcetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formate)Elutes the compounds from the column; composition is adjusted for optimal separation.
DetectionUV/DAD (e.g., 254 nm, 280 nm)Detects and quantifies the analyte based on its UV absorbance.
Flow Rate0.5 - 1.5 mL/minControls the speed of the mobile phase and affects retention time and resolution.
Column Temperature25 - 40 °CImproves peak shape and reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of many benzotriazine compounds, chemical derivatization is often a necessary step prior to GC-MS analysis. nih.govresearchgate.netjfda-online.com Derivatization serves to increase the volatility and thermal stability of the analyte, making it suitable for gas chromatography. researchgate.net

Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For benzotriazoles, which share structural similarities with benzotriazines, acetylation has been used to create more volatile derivatives suitable for GC-MS analysis. nih.gov This process involves reacting the analyte with a reagent like acetic anhydride to replace active hydrogens with acetyl groups. nih.gov Another approach involves methylation. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the compound based on its mass spectrum and fragmentation pattern. GC-MS offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying trace amounts of this compound or its derivatives in complex mixtures. nih.govmdpi.com

X-ray Crystallography and Single-Crystal Diffraction

Definitive Determination of Molecular Structure and Absolute Configuration

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's structure. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional electron density map of the molecule and from that, infer the positions of individual atoms.

In the case of 3-ethyl-4-hydroxy-1,2,3(4H)-benzotriazine, X-ray analysis revealed that the triazine ring is puckered and exhibits a short N(1)-N(2) bond. cdnsciencepub.com The geometry at the C(4) carbon was determined to be tetrahedral. cdnsciencepub.com This level of detail is crucial for understanding the molecule's chemical properties and reactivity.

X-ray crystallography is also the primary method for determining the absolute configuration of chiral molecules. nih.gov While this compound is achiral, for chiral derivatives, this technique could definitively establish the spatial arrangement of atoms, which is a critical piece of information for stereospecific synthesis and biological applications.

Crystallographic Data for the Related Compound 3-ethyl-4-hydroxy-1,2,3(4H)-benzotriazine cdnsciencepub.com
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)14.346(8)
b (Å)7.239(1)
c (Å)17.276(2)
Volume (ų)1793.5
Z (Molecules per unit cell)8
Refinement R-factor0.043

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structure, X-ray crystallography elucidates how molecules are arranged within the crystal, a phenomenon known as crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. asianpubs.orgrsc.org Understanding these interactions is important as they influence physical properties like melting point, solubility, and crystal morphology.

For 3-ethyl-4-hydroxy-1,2,3(4H)-benzotriazine, the crystal structure analysis showed that molecules are linked by O(4)-H···N(1) hydrogen bonds. cdnsciencepub.com In other benzotriazole (B28993) derivatives, crystal structures are stabilized by various weak intermolecular interactions, including C-H···O and C-H···π interactions. asianpubs.orgiucr.orgiucr.org These interactions create a three-dimensional supramolecular architecture. The analysis of crystal packing provides insights into the solid-state behavior of the compound and can inform aspects of materials science and drug formulation.

Applications of 3 Ethyl 1,2,4 Benzotriazine in Chemical Sciences and Technology

Role in Catalysis and Ligand Design

As Ligands in Transition Metal-Catalyzed Organic Reactions

There is no specific information available in the searched scientific literature detailing the use of 3-Ethyl-1,2,4-benzotriazine as a ligand in transition metal-catalyzed organic reactions. The design of ligands is a crucial aspect of catalysis, and nitrogen-containing heterocycles are frequently employed for this purpose due to their ability to coordinate with metal centers. However, studies delineating the synthesis and catalytic application of metal complexes involving this compound as a ligand were not identified in the conducted search.

Applications in Organocatalysis and Biocatalysis

No research findings or discussions on the application of this compound in the fields of organocatalysis or biocatalysis were found in the available scientific literature. These fields utilize organic molecules or biological catalysts (such as enzymes) to accelerate chemical reactions, but the potential role of this specific compound has not been reported.

Integration into Advanced Materials and Optoelectronic Devices

Components in Organic Electronic Materials (e.g., Organic Solar Cells)

Specific research on the integration of this compound into organic electronic materials, including organic solar cells, is not present in the reviewed scientific literature. While triazine and benzotriazole (B28993) derivatives have been investigated as components in such materials due to their electronic properties, there are no available studies that focus on the synthesis and characterization of materials containing the this compound moiety for these applications.

Energetic Materials Applications

There is no information in the searched scientific literature regarding the investigation of this compound for applications as an energetic material. While some nitrogen-rich heterocyclic compounds, including certain benzotriazole derivatives, have been studied for their energetic properties, the synthesis and energetic characterization of this compound have not been reported.

Development of Chemosensors, Probes, and Analytical Reagents

The development of specialized molecules for the detection and quantification of chemical species is a cornerstone of analytical chemistry. Nitrogen-containing heterocycles are frequently employed as core structures in the design of chemosensors and analytical reagents due to their electronic properties and ability to engage in specific interactions.

Fluorescent probes are powerful tools for detecting analytes with high sensitivity and selectivity. nih.gov The design of these probes often involves a fluorophore (the signaling unit) linked to a receptor (the binding unit). The 1,2,4-benzotriazine (B1219565) core, with its electron-deficient aromatic system, has the potential to be incorporated into fluorescent probe design, potentially acting as part of the fluorophore or as a modulating component.

However, a review of current scientific literature does not reveal specific examples where this compound itself has been developed into a fluorescent probe. Research in this area tends to focus on other heterocyclic systems. For instance, studies on some benzotriazine di-oxide derivatives have utilized existing pH-sensitive fluorescent probes like BCECF to measure intracellular pH changes caused by the compound's activity, rather than using the benzotriazine structure as the probe itself. nih.gov The fundamental photophysical properties of this compound would need to be characterized to assess its viability as a fluorescent scaffold.

Chemical derivatization is a technique used to modify an analyte to enhance its suitability for analysis, typically by chromatography. This process can improve the analyte's volatility, thermal stability, or detectability. Reagents for derivatization are chosen for their ability to react quickly and quantitatively with a specific functional group.

While the 1,2,4-benzotriazine moiety has been identified in metabolites of certain drugs, indicating its presence in biological matrices, its specific application as a standalone derivatization reagent is not well-documented. nih.gov The development of derivatization reagents often focuses on structures that can introduce a readily detectable tag, such as a fluorophore or a group with high electron affinity for electron capture detection. Although the 1,2,4-benzotriazine ring could potentially be functionalized to serve this purpose, dedicated derivatization reagents based on the this compound structure have not been prominently featured in the analytical chemistry literature.

Utility as Key Synthetic Building Blocks and Intermediates

The reactivity of the 1,2,4-benzotriazine ring system makes it a valuable intermediate in organic synthesis, providing a platform for the construction of more elaborate molecular architectures.

This compound serves as a foundational structure for creating more complex heterocyclic systems. The benzotriazine ring can undergo various transformations, including substitution, reduction, and ring-opening reactions, allowing chemists to build upon its framework. A general review of the synthesis of 1,2,4-benzotriazines outlines numerous methods for their preparation, which underscores their role as stable intermediates that can be subjected to further reactions. researchgate.net For example, the nitrogen atoms in the triazine ring can influence the reactivity of the fused benzene (B151609) ring, directing electrophilic or nucleophilic substitution.

The ethyl group at the 3-position offers a site for potential functionalization, although it is generally stable. The primary utility lies in using the core ring structure as a scaffold. Reactions can be envisioned that lead to the annulation of additional rings, creating polycyclic systems with potential applications in medicinal chemistry or materials science.

Reaction Type Reactant Potential Product Class Significance
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., RO⁻, R₂NH)Functionalized BenzotriazinesIntroduction of new functional groups to the aromatic core.
ReductionReducing Agent (e.g., NaBH₄, H₂/Pd)Dihydro- or Tetrahydro-benzotriazinesAlters the electronic properties and geometry of the ring system.
CycloadditionDienophilePolycyclic HeterocyclesConstruction of complex, multi-ring systems.
N-OxidationOxidizing Agent (e.g., m-CPBA)Benzotriazine N-oxidesModifies reactivity and introduces new coordination sites.

This table represents generalized, potential reactions of the 1,2,4-benzotriazine scaffold based on established heterocyclic chemistry.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for generating molecular complexity. jocpr.com They are particularly valuable in diversity-oriented synthesis (DOS), which aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov

Heterocyclic compounds are frequently used as key building blocks in MCRs. While the concept of using functionalized heterocycles in MCRs is well-established, the specific participation of this compound in such reactions is not extensively reported. mdpi.comfrontiersin.org Its structure contains multiple nitrogen atoms that could potentially participate in the complex reaction cascades of MCRs. Further research would be needed to explore its compatibility with known MCRs and its potential for generating novel molecular scaffolds in a diversity-oriented approach.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the 1,2,4-benzotriazine ring are potential coordination sites for metal ions, making the molecule a candidate for use as a ligand in coordination chemistry. This can lead to the formation of discrete coordination complexes or extended structures like metal-organic frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They are known for their high porosity and tunable structures, with applications in gas storage, separation, and catalysis. uni-augsburg.de Triazine- and triazole-based ligands are widely used in the construction of MOFs due to their ability to bridge multiple metal centers. researchgate.netmdpi.com For instance, research has been conducted on MOFs derived from 1,2,4-triazole amino acid linkers and substituted 1,3,5-triazines. mdpi.comnih.gov Furthermore, coordination complexes of related 1,2,4-benzotriazinyl radical ligands have been synthesized and studied for their magnetic properties. researchgate.net

Despite the suitability of the general benzotriazine scaffold for these applications, there is a lack of specific research detailing the use of this compound as a ligand for the synthesis of coordination polymers or MOFs. Its potential as a monotopic or ditopic linker would depend on its binding modes with different metal centers, an area that remains to be explored.

Based on a thorough review of available scientific literature, there is currently no specific information regarding the complexation behavior of this compound with metal ions, nor its applications in the synthesis of metal-organic frameworks (MOFs) for gas storage.

Research on benzotriazine derivatives is extensive, covering their synthesis, biological activities, and roles in coordination chemistry. For instance, various substituted 1,2,4-benzotriazines have been synthesized and investigated for their pharmacological properties. Additionally, the coordination chemistry of other related heterocyclic compounds, such as 1,2,3-benzotriazole derivatives and other triazine isomers, with different metal ions has been a subject of study. Similarly, the field of MOFs has explored a wide array of organic linkers, including various triazole and triazine-based molecules, to create porous materials for applications like gas storage and separation.

However, scientific studies detailing the specific interaction of this compound with metal ions to form complexes, or its use as a building block for MOFs, are not present in the reviewed literature. Therefore, the detailed analysis requested in the outline subsections cannot be provided at this time due to the absence of published research on this particular compound in these specific applications.

Q & A

Q. What are the established synthetic methodologies for 3-Ethyl-1,2,4-benzotriazine?

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: A combination of NMR, UV-Vis spectroscopy, and HPLC-MS is critical. For structural confirmation:

  • ¹H/¹³C NMR identifies ethyl group signals (e.g., δ 1.3–1.5 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂ in DMSO-d₆) .
  • HPLC-MS with electrospray ionization (ESI) ensures purity (>95%) and detects byproducts.
  • UV-Vis spectroscopy (λmax ~320 nm in acetonitrile) confirms electronic transitions consistent with the benzotriazine core .

Advanced Research Questions

Q. How should researchers design experiments to evaluate hypoxia-selective cytotoxicity of this compound derivatives?

Methodological Answer:

  • Hypoxic vs. Normoxic Conditions: Use anaerobic chambers (0.1–1% O₂) and compare results with normoxic (21% O₂) controls. Monitor cytotoxicity via clonogenic assays or flow cytometry (Annexin V/PI staining).
  • Mechanistic Probes: Employ isotopic labeling (e.g., ¹⁵N-DNA) to track DNA damage pathways, as demonstrated in TPZ studies .
  • Reduction Potential Measurement: Use cyclic voltammetry to quantify the one-electron reduction potential (E₁), which correlates with hypoxia selectivity .

Q. How can conflicting data on the bioreductive activation mechanism of benzotriazines be resolved?

Methodological Answer:

  • Radical Trapping: Apply EPR spectroscopy with spin traps (e.g., DMPO) to detect transient radicals (e.g., triazinyl or hydroxyl radicals) during enzymatic reduction .
  • Metabolite Analysis: Use LC-MS/MS to identify stable metabolites (e.g., 3-ethyl-1-oxide derivatives) and correlate with cytotoxicity profiles .
  • Computational Modeling: Density functional theory (DFT) can predict bond dissociation energies (BDEs) to assess fragmentation pathways .

Table 2: Key Analytical Techniques for Mechanistic Studies

TechniqueApplicationExample Findings
EPR SpectroscopyDetects free radicals during activationTriazinyl radical formation
LC-MS/MSIdentifies stable metabolites1-oxide intermediate
DFT CalculationsPredicts fragmentation energeticsBDE < 30 kcal/mol for C3–N bond

Q. What experimental strategies optimize the optical properties of this compound for imaging applications?

Methodological Answer:

  • Solvent Screening: Test fluorescence in polar aprotic (e.g., acetonitrile) vs. protic solvents (e.g., ethanol). TPZ analogs show solvent-dependent λem shifts (e.g., 450 → 480 nm) .
  • Derivatization: Introduce electron-withdrawing groups (e.g., nitro) at C6 to enhance quantum yield.
  • Time-Resolved Spectroscopy: Measure fluorescence lifetimes to assess stability under hypoxia .

Key Considerations for Data Interpretation

  • Contradictory Biological Activity: Variability in cytotoxicity may arise from differences in reductase enzyme expression across cell lines. Validate results using CRISPR-knockout models of key reductases (e.g., cytochrome P450 reductase) .
  • Synthetic Yield Discrepancies: Optimize Stille coupling by replacing DMF with toluene to reduce side reactions, as described in Hay and Denny (2002) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.